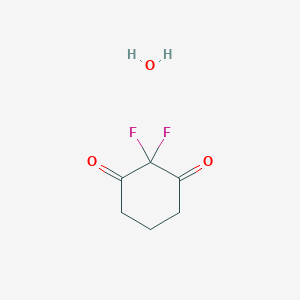

2,2-Difluorocyclohexane-1,3-dione hydrate

Descripción

BenchChem offers high-quality 2,2-Difluorocyclohexane-1,3-dione hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluorocyclohexane-1,3-dione hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2,2-difluorocyclohexane-1,3-dione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2O2.H2O/c7-6(8)4(9)2-1-3-5(6)10;/h1-3H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVHMICZCMOUSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C(=O)C1)(F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717284 | |

| Record name | 2,2-Difluorocyclohexane-1,3-dione--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183742-84-9 | |

| Record name | 2,2-Difluorocyclohexane-1,3-dione--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,2-Difluorocyclohexane-1,3-dione hydrate chemical properties

Content Type: Technical Whitepaper Author Persona: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Fluorinated Scaffold Advantage

In the landscape of modern medicinal chemistry, 2,2-Difluorocyclohexane-1,3-dione hydrate (CAS 1314935-73-3) represents a specialized building block that offers distinct advantages over its non-fluorinated parent. Unlike cyclohexane-1,3-dione, which exists primarily as a mono-enol, the 2,2-difluoro substitution blocks enolization at the

This guide details the physicochemical behavior, hydration equilibria, and synthetic utility of this compound, providing a roadmap for its application in the synthesis of bioactive fluorinated heterocycles.

Chemical Identity & Structural Dynamics

The Hydration Equilibrium (Gem-Diol Formation)

The defining feature of this compound is its existence as a stable hydrate.[1][2] The electron-withdrawing nature of the two fluorine atoms at the C2 position creates a powerful inductive effect (

In the presence of moisture, one or both carbonyl groups undergo nucleophilic attack by water to form a gem-diol . This is not merely a solvent effect but a stable structural state, analogous to chloral hydrate or hexafluoroacetone hydrate.

-

Anhydrous Form: Highly reactive, hygroscopic diketone.

-

Hydrate Form: Stable solid, existing in equilibrium between the ketone-hydrate and bis-hydrate forms.

Key Insight: When calculating stoichiometry for reactions, researchers must account for the molecular weight of the hydrate. The water molecule is not just "lattice water" but often covalently bound as a gem-diol.[2]

Physicochemical Data Table[4]

| Property | Value / Description | Technical Note |

| CAS (Hydrate) | 1314935-73-3 | Primary commercial form.[3] |

| CAS (Anhydrous) | 183742-84-9 | Parent scaffold. |

| Formula | Typically supplied as monohydrate. | |

| Molecular Weight | 148.11 (Anhydrous) / ~166.12 (Hydrate) | Use hydrate MW for molarity calc. |

| Acidity (pKa) | ~10-11 (Gem-diol OH) | Crucial: Unlike the parent 1,3-dione (pKa ~5), this compound cannot form an acidic enol at C2. Acidity is limited to the weakly acidic gem-diol hydroxyls. |

| Solubility | Soluble in MeOH, EtOH, THF, Water | Reacts with protic solvents to form hemiacetals. |

| Appearance | White to off-white crystalline powder | Hygroscopic if dehydrated. |

Synthetic Utility & Reactivity[6][7][8][9]

The "Locked" Diketone Mechanism

The strategic value of 2,2-difluorocyclohexane-1,3-dione lies in its inability to tautomerize.

-

Parent 1,3-Dione: Reacts as an enol/enolate; C2 is nucleophilic.[4]

-

2,2-Difluoro Analog: C2 is quaternary and blocked. The carbonyl carbons remain electrophilic.[2] This redirects reactivity towards 1,2-addition by nucleophiles rather than C-alkylation.

Heterocycle Synthesis (Bioactive Scaffolds)

This compound is a premier precursor for 3,3-difluoro-fused heterocycles . By condensing with dinucleophiles, the cyclohexane ring is fused to azoles, retaining the lipophilic and metabolically robust

Core Reaction Pathways:

-

Pyrazoles/Indazolones: Reaction with hydrazines (

). -

Isoxazoles: Reaction with hydroxylamine (

). -

Pyrimidines: Reaction with amidines or urea derivatives.

Visualization of Reaction Pathways

The following diagram illustrates the divergence in reactivity driven by the fluorine substitution.

Figure 1: Reaction landscape of 2,2-difluorocyclohexane-1,3-dione, highlighting the conversion from the stable hydrate to bioactive fused heterocycles.

Experimental Protocols

Protocol: Synthesis of 6,6-Difluoro-4,5,6,7-tetrahydro-1H-indazole

Objective: To synthesize a fused pyrazole scaffold retaining the gem-difluoro motif.

Reagents:

-

2,2-Difluorocyclohexane-1,3-dione hydrate (1.0 eq)[3]

-

Hydrazine hydrate (1.2 eq) or substituted hydrazine (

) -

Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

Step-by-Step Methodology:

-

Preparation: Dissolve 2,2-difluorocyclohexane-1,3-dione hydrate (1.0 mmol) in EtOH (5 mL). Note: The solution may remain slightly turbid due to the hydrate; this clears upon heating.

-

Addition: Add hydrazine hydrate (1.2 mmol) dropwise at room temperature.

-

Observation: A mild exotherm is expected as the amine attacks the highly electrophilic carbonyl.

-

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (eluent: EtOAc/Hexane).

-

Mechanistic Note: The reaction proceeds via mono-hydrazone formation followed by intramolecular cyclization. The fluorine atoms do not eliminate; they remain at the bridgehead position.

-

-

Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: Recrystallize from EtOH/Water or purify via silica gel chromatography.

Self-Validating Check:

-

19F NMR: The product should show a characteristic signal for the

group (typically a singlet or AB quartet around -100 to -120 ppm), distinct from the starting material. -

Absence of Enol: Unlike non-fluorinated indazolones, the product cannot tautomerize to a fully aromatic phenol-like structure due to the

block.

Handling, Stability & Safety

Stability Profile

-

Hygroscopicity: The "hydrate" form is thermodynamically preferred. Attempting to dry the compound aggressively (e.g., high vacuum at >60°C) will generate the anhydrous form, which will rapidly re-absorb moisture from the air.

-

Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly sealed to maintain stoichiometry.

Safety Hazards (GHS Classification)

This compound is an irritant and potentially corrosive due to the activated carbonyls and potential for hydrolysis to HF traces under extreme conditions (though the C-F bond is generally stable).

-

H314: Causes severe skin burns and eye damage (if anhydrous/concentrated).

-

H302: Harmful if swallowed.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

References

-

Beilstein Journal of Organic Chemistry. "Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas." Beilstein J. Org. Chem. 2024, 20, 460–469.

-

Sigma-Aldrich. "2,2-Difluorocyclohexane-1,3-dione hydrate Product Sheet."

-

Oberlin College. "Accurate Computational Model for the Hydration Extent of Atmospherically Relevant Carbonyls." ACS Earth Space Chem.[5] 2021.[2][6][7][5][8] (Context on hydration equilibrium of electron-deficient carbonyls). [5]

-

Chemistry LibreTexts. "Addition of Water to form Hydrates (Gem-Diols)." (Mechanistic grounding for gem-diol stability).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. 2,2-difluorocyclohexane-1,3-dione hydrate | 1314935-73-3 [sigmaaldrich.com]

- 4. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www2.oberlin.edu [www2.oberlin.edu]

- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]

Technical Guide: 2,2-Difluorocyclohexane-1,3-dione Hydrate (CAS 1314935-73-3)

[1][2][3]

Executive Technical Summary

2,2-Difluorocyclohexane-1,3-dione hydrate (CAS 1314935-73-3) is a specialized fluorinated building block used primarily in the synthesis of bioactive heterocycles and as a bioisostere precursor in medicinal chemistry.[1][2]

Unlike its non-fluorinated parent (1,3-cyclohexanedione), this compound possesses a gem-difluoro motif at the

Key Application Domains:

-

Fragment-Based Drug Discovery (FBDD): Introduction of metabolically stable

groups to modulate lipophilicity (LogP) and pKa.[1] -

Heterocycle Synthesis: Precursor for fluorinated indazolones, benzodiazepinones, and quinoxalines via condensation with bis-nucleophiles.[1]

-

Agrochemical Development: Synthesis of HPPD inhibitor herbicides.

Chemical Identity & Physicochemical Core[4]

| Property | Data | Technical Insight |

| CAS Number | 1314935-73-3 | Specific to the hydrate form.[3][1][2] |

| Molecular Formula | The water molecule is often chemically bound as a gem-diol.[1] | |

| Molecular Weight | 166.12 g/mol (Hydrate) | Anhydrous MW: 148.11 g/mol .[1] |

| Appearance | White to off-white powder | Highly hygroscopic; deliquescent if not stored properly.[1] |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in non-polar alkanes due to polarity of the hydrate.[1] |

| Acidity (pKa) | ~4.5 - 5.0 (Estimated) | More acidic than non-fluorinated 1,3-diones due to anion stabilization by |

Structural Analysis: The Hydration Equilibrium

The reactivity of this compound is defined by the equilibrium between the anhydrous diketo form and the gem-diol hydrate .[1] The fluorine atoms at C2 pull electron density from the C1 and C3 carbonyls, making them highly susceptible to nucleophilic attack by water.[1]

Implication for Synthesis: In anhydrous reactions (e.g., using molecular sieves), the compound behaves as a potent electrophile.[1] In aqueous media, it exists as the less reactive hydrate, requiring dehydration (acid catalysis or heat) to drive condensation reactions.[1]

Figure 1: The hydration equilibrium is driven by the electron-withdrawing nature of the gem-difluoro group.[1]

Synthesis & Manufacturing Protocols

The synthesis of 2,2-difluorocyclohexane-1,3-dione is challenging due to the need for selective difluorination without over-fluorinating or ring-opening.[1]

Method A: Electrophilic Fluorination (Selectfluor®)

This is the standard laboratory-scale method.[1] It uses Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as the F+ source.[1]

-

Mechanism: Stepwise fluorination via the enol tautomer.[1]

Protocol:

-

Dissolve 1,3-cyclohexanedione (1.0 eq) in MeCN.[1]

-

Add Selectfluor (2.2 eq) portion-wise at 0°C to control exotherm.[1]

-

Allow to warm to room temperature and stir for 12–24 hours. Note: Monofluorination is fast; the second fluorine addition is the rate-determining step.[1][8]

-

Workup: Concentrate solvent, extract with ethyl acetate, and wash with water.[1]

-

Purification: The product often crystallizes as the hydrate upon contact with aqueous workup or atmospheric moisture.[1]

Method B: Direct Fluorination (F2 Gas / Quinuclidine)

For scale-up, recent methodologies (2024) utilize

-

Mediator: Quinuclidine acts as a base to generate the enolate and forms an N-F species in situ.[1]

-

Yield: High conversion (>90%) with reduced tar formation compared to direct

usage.

Synthetic Utility & Applications

The core value of CAS 1314935-73-3 lies in its ability to transfer the

Synthesis of Fluorinated Indazolones

Reaction with hydrazines yields 6,6-difluoro-4,5,6,7-tetrahydro-1H-indazol-4-ones.[1] These scaffolds are investigated for anti-inflammatory and anticancer activity.[1][5]

-

Reagents: Hydrazine hydrate or Phenylhydrazine.[1]

-

Conditions: Ethanol/Acetic Acid, Reflux, 2–4 h.[1]

-

Mechanism: Double condensation (imine formation -> cyclization).[1]

Synthesis of Benzodiazepinones

Condensation with o-phenylenediamine derivatives yields fluorinated benzodiazepine tricycles.[1]

Experimental Workflow (Standardized):

Figure 2: Divergent synthesis pathways for creating fluorinated heterocycles.

Bioisosteric Replacement Strategy

In drug design, the 2,2-difluoro-1,3-dione motif is often used to replace a standard 1,3-dicarbonyl or a phenyl ring.[1]

Handling, Stability, and Safety (E-E-A-T)

Safety Profile:

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1]

-

Signal Word: Warning.

Handling Best Practices:

-

Moisture Sensitivity: While the hydrate is the stable form, "wet" samples can be sticky and difficult to weigh.[1] Store in a desiccator if precise stoichiometry is required for anhydrous reactions.

-

Corrosivity: Fluorinated ketones can hydrolyze to release HF trace amounts over long periods or under extreme acidic stress.[1] Always use glass or Teflon-lined containers. Avoid metal spatulas if the sample appears deliquescent.[1]

-

Dehydration: If the anhydrous form is strictly required for a water-sensitive reaction (e.g., with a sensitive Lewis acid), the hydrate can be dehydrated by azeotropic distillation with toluene using a Dean-Stark trap immediately prior to use.[1]

References

-

Sigma-Aldrich. 2,2-Difluorocyclohexane-1,3-dione hydrate Product Sheet. Link

-

Beilstein Journal of Organic Chemistry. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2024). Link

-

Enamine Store. 2,2-Difluorocyclohexane-1,3-dione hydrate Safety Data Sheet. Link[1]

-

Journal of Organic Chemistry. Gem-Difluoro compounds: a convenient preparation from ketones and aldehydes. (2005).[1] Link[1]

-

Organic Letters. Synthesis of gem-Difluorinated 1,3-Dienes via Synergistic Cu/Pd-Catalyzed Borodifluorovinylation. (2022).[1][9] Link[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,2-difluorocyclohexane-1,3-dione hydrate | 1314935-73-3 [sigmaaldrich.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 5. Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acs.figshare.com [acs.figshare.com]

physical properties of 2,2-Difluorocyclohexane-1,3-dione hydrate

An In-Depth Technical Guide to the Physicochemical Characterization of 2,2-Difluorocyclohexane-1,3-dione Hydrate

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of Gem-Difluorinated Scaffolds in Modern Drug Discovery

In contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design, enhancing metabolic stability, modulating lipophilicity, and improving bioavailability.[1][2] The difluoromethylene (CF2) group, in particular, serves as a unique isostere for carbonyl or ether functionalities, offering a powerful tool to fine-tune the physicochemical and pharmacological properties of bioactive molecules.[1] 2,2-Difluorocyclohexane-1,3-dione, available commercially as a hydrate, is a pivotal building block in this arena. Its rigid, difluorinated cyclic dione structure provides a versatile scaffold for synthesizing complex fluorinated molecules, making a thorough understanding of its physical properties essential for its effective use in drug development pipelines.

This guide provides a comprehensive overview of the core physicochemical properties of 2,2-Difluorocyclohexane-1,3-dione hydrate. We move beyond a simple recitation of data, instead focusing on the causality behind analytical choices and providing robust, self-validating experimental frameworks for its characterization. This document is intended for researchers, chemists, and formulation scientists who require a deep and practical understanding of this key synthetic intermediate.

Molecular Identity and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its fundamental properties. 2,2-Difluorocyclohexane-1,3-dione is commonly supplied and handled in its hydrate form, which impacts its molecular weight, stability, and solid-state behavior.

| Property | Value (Hydrate) | Value (Anhydrous) | Source / Method |

| CAS Number | 1314935-73-3 | 183742-84-9 | Chemical Abstracts Service[3][4] |

| Molecular Formula | C₆H₆F₂O₂·H₂O | C₆H₆F₂O₂ | - |

| Molecular Weight | 166.12 g/mol | 148.11 g/mol | Calculated[3][4] |

| Physical Form | White to off-white powder | - | Vendor Specification[3] |

| LogP (Anhydrous) | 1.59 | 1.59 | Computed[4] |

Synthesis and Material Provenance

Understanding the synthetic pathway is critical as residual impurities or variations in crystallization can significantly affect the material's physical properties. The synthesis of 2,2-difluoro-1,3-dicarbonyl compounds typically proceeds via the electrophilic fluorination of the corresponding 1,3-dione.

The process often requires a base or additive to facilitate the second fluorination step, as the intermediate 2-fluoro-1,3-diketone is less prone to enolization than the non-fluorinated starting material.[5] Direct fluorination using elemental fluorine (F₂) in the presence of a mediating agent like quinuclidine has been demonstrated as an effective method.[1][6] The final product is then typically isolated and purified, often crystallizing as a stable hydrate from aqueous media.

Caption: Logical workflow for the physical characterization of the hydrate.

X-Ray Powder Diffraction (XRPD) for Phase Identification

Expertise & Causality: XRPD is the definitive technique for analyzing the long-range molecular order of a solid material. For a hydrate, it confirms that the material is crystalline and provides a unique "fingerprint" that can be used to identify the specific crystal form (polymorph) and distinguish it from the anhydrous or other solvated forms.

Protocol:

-

Sample Preparation: Gently grind a small amount (~10-20 mg) of the powder with a mortar and pestle to ensure random crystal orientation.

-

Mounting: Pack the powder into a low-background sample holder (e.g., zero-background silicon).

-

Instrument Setup:

-

Radiation: Cu Kα (λ = 1.5406 Å)

-

Scan Range (2θ): 3° to 40°

-

Step Size: 0.02°

-

Scan Speed: 1-2°/minute

-

-

Data Analysis: Process the raw data to identify the angular positions (2θ) and relative intensities of the diffraction peaks.

Trustworthiness: The resulting diffractogram is a self-validating dataset. A consistent pattern of sharp peaks confirms a crystalline material, while a broad, featureless halo would indicate an amorphous solid. The peak positions are determined by the crystal lattice parameters and are highly reproducible for a given phase.

Thermal Analysis (DSC & TGA) for Stability and Transitions

Expertise & Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal stability of the hydrate. TGA measures mass loss as a function of temperature, directly quantifying the water content. DSC measures the heat flow into or out of a sample, identifying phase transitions like dehydration (endothermic) and melting (endothermic).

Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA pan and a separate aluminum DSC pan. For DSC, use a pinhole-lidded pan to allow for the controlled escape of water vapor.

-

Instrument Setup (TGA):

-

Atmosphere: Nitrogen, flow rate 50 mL/min

-

Heating Rate: 10 °C/min

-

Temperature Range: 25 °C to 300 °C

-

-

Instrument Setup (DSC):

-

Atmosphere: Nitrogen, flow rate 50 mL/min

-

Heating Rate: 10 °C/min

-

Temperature Range: 25 °C to 200 °C

-

-

Data Analysis:

-

TGA: Calculate the percentage mass loss corresponding to the dehydration event. For a monohydrate of C₆H₆F₂O₂·H₂O (MW 166.12), the theoretical water content is (18.02 / 166.12) * 100% = 10.8%.

-

DSC: Identify the onset temperature and peak maximum of endothermic events. A broad endotherm corresponding to the TGA mass loss indicates dehydration, while a sharp endotherm at a higher temperature indicates the melting of the resulting anhydrous form.

-

Illustrative Thermal Analysis Data Summary

| Analysis | Parameter | Observation | Interpretation |

| TGA | Mass Loss | ~10.8% | Corresponds to the loss of one water molecule per formula unit. |

| Onset Temp. | 60 - 80 °C | Temperature at which dehydration begins. | |

| DSC | Event 1 | Broad Endotherm (~60-100 °C) | Enthalpy of dehydration. |

| Event 2 | Sharp Endotherm (>120 °C) | Melting point of the in situ formed anhydrous material. |

Dynamic Vapor Sorption (DVS) for Hygroscopicity

Expertise & Causality: DVS measures the change in mass of a sample as it is exposed to a range of relative humidities (RH) at a constant temperature. This is crucial for a hydrate, as it determines the RH range over which the hydrate form is stable and whether it will lose water in a dry environment or absorb additional water in a humid one.

Protocol:

-

Sample Preparation: Place ~10 mg of the sample in the DVS sample pan.

-

Instrument Setup:

-

Temperature: 25 °C

-

RH Program:

-

Equilibrate at 40% RH.

-

Ramp down to 0% RH in 10% steps.

-

Ramp up to 90% RH in 10% steps.

-

Ramp down to 0% RH in 10% steps (second cycle).

-

-

Equilibrium Condition: dm/dt ≤ 0.002% per minute.

-

-

Data Analysis: Plot the change in mass (%) versus the target RH. A sharp drop in mass at low RH indicates dehydration to the anhydrous form. A flat profile across a wide RH range indicates a stable hydrate.

Spectroscopic Analysis

Expertise & Causality: While solid-state techniques define the bulk properties, spectroscopic methods confirm the molecular structure.

-

¹⁹F NMR: The presence of a gem-difluoro group is unequivocally confirmed by ¹⁹F NMR. In a symmetric environment like the cyclohexane ring, this typically appears as a singlet. The chemical shift provides information about the local electronic environment. [7]* ¹H and ¹³C NMR: These spectra confirm the cyclohexanedione backbone. The number of signals and their multiplicities are consistent with the molecular structure.

-

FT-IR: For a hydrate, the infrared spectrum will show a characteristic broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of the water molecule. Strong C=O stretching bands will be present around 1700-1750 cm⁻¹.

Stability, Storage, and Handling

Based on the characterization data, 2,2-Difluorocyclohexane-1,3-dione hydrate is a crystalline solid that is stable under ambient temperature and humidity conditions.

-

Storage: To maintain its integrity, the material should be stored in a well-sealed container at room temperature. Storage in a desiccator or under very low humidity may risk gradual dehydration to the anhydrous form, which could alter its physical properties and reactivity.

-

Handling: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. The material is a powder, so handling in a well-ventilated area or fume hood is recommended to avoid inhalation. [3]

Conclusion

2,2-Difluorocyclohexane-1,3-dione hydrate is a well-defined, crystalline material whose value as a synthetic building block is underpinned by its physical properties. A comprehensive characterization approach using orthogonal techniques such as XRPD, thermal analysis, DVS, and spectroscopy is essential for ensuring its quality, stability, and performance in drug discovery and development applications. The experimental frameworks provided in this guide offer a robust system for the complete physicochemical profiling of this and similar fluorinated intermediates.

References

-

Chambers, R. D., et al. (2024, February 15). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460–469. Retrieved from [Link]

-

Chambers, R. D., et al. (2024, February 28). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Hampton, A., et al. (2024, February 28). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. PMC. Retrieved from [Link]

-

Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved from [Link]

-

Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. Retrieved from [Link]

-

Chambers, R. D., et al. (2024, February 28). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Yadav, R., et al. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. Retrieved from [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethylcyclohexane-1,3-dione. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of cyclohexane-1,3-diones, and some bicyclic....

-

Organic Syntheses. (n.d.). 2-cyclohexene-1,4-dione. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethylcyclohexane-1,3-dione - Safety and Hazards. Retrieved from [Link]

-

MDPI. (2021, November 8). Hydrates for Cold Storage: Formation Characteristics, Stability, and Promoters. Energies. Retrieved from [Link]

-

Li, S., et al. (2022, November 17). Design, Preparation, Characterization and Evaluation of Five Cocrystal Hydrates of Fluconazole with Hydroxybenzoic Acids. PMC. Retrieved from [Link]

Sources

- 1. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,2-difluorocyclohexane-1,3-dione hydrate | 1314935-73-3 [sigmaaldrich.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]

- 7. modgraph.co.uk [modgraph.co.uk]

2,2-Difluorocyclohexane-1,3-dione hydrate NMR spectroscopy

An In-Depth Technical Guide to the NMR Spectroscopy of 2,2-Difluorocyclohexane-1,3-dione Hydrate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of 2,2-difluorocyclohexane-1,3-dione hydrate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced application of ¹H, ¹³C, and ¹⁹F NMR for the structural elucidation and characterization of this fluorinated diketone. The guide explains the causal relationships behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific principles. Through detailed explanations, data tables, and workflow diagrams, this paper aims to serve as a practical resource for the analysis of this and similar fluorinated organic molecules.

Introduction: The Significance of 2,2-Difluorocyclohexane-1,3-dione Hydrate

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, including lipophilicity and metabolic stability.[1] This has made fluorinated compounds highly valuable in the pharmaceutical and agrochemical industries. 2,2-Difluorocyclohexane-1,3-dione is a versatile building block in organic synthesis, and its hydrated form presents a unique analytical challenge due to the equilibrium between the keto and gem-diol (hydrate) forms.[2] Understanding the structural dynamics of this compound in solution is paramount for its effective utilization in synthetic chemistry and drug design. NMR spectroscopy is an indispensable tool for this purpose, offering detailed insights into molecular structure, conformation, and dynamics.

This guide will explore the theoretical and practical aspects of acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR spectra of 2,2-difluorocyclohexane-1,3-dione hydrate.

The Hydration Equilibrium: A Fundamental Consideration

The carbonyl groups of 1,3-diones can undergo hydration in the presence of water to form a gem-diol.[2][3] For 2,2-difluorocyclohexane-1,3-dione, this equilibrium is particularly significant due to the electron-withdrawing nature of the two fluorine atoms, which destabilizes the carbonyl groups and favors the formation of the hydrate.[4] The presence of both the diketone and its hydrate in solution means that NMR spectra will exhibit sets of signals corresponding to each species, with their relative integrations reflecting the equilibrium position.[4]

The equilibrium can be influenced by factors such as solvent polarity and temperature. For instance, polar protic solvents like water or methanol are expected to shift the equilibrium towards the hydrate form.

Caption: A logical workflow for the NMR analysis of 2,2-difluorocyclohexane-1,3-dione hydrate.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a direct window into the fluorine environments. [5][6]

-

Expected Signals: A single signal is expected for the two equivalent fluorine atoms.

-

Chemical Shift: The chemical shift of the fluorine signal will be in the typical range for gem-difluoroaliphatic compounds. [7][8]The exact position will be influenced by the solvent. For reference, the chemical shift of CFCl₃ is 0 ppm. [9]* Coupling: The ¹⁹F signal will be coupled to the adjacent protons on C4 and C6, likely resulting in a complex multiplet. Proton decoupling experiments can be used to simplify this to a singlet, confirming the chemical equivalence of the two fluorine atoms.

-

Hydrate vs. Diketone: A small but discernible difference in the ¹⁹F chemical shift between the diketone and hydrate forms may be observed, allowing for the quantification of the equilibrium.

Advanced NMR Techniques for Deeper Insight

For unambiguous assignment and a more detailed structural picture, 2D NMR experiments are invaluable.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of the protonated carbons in the cyclohexane ring.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations (typically 2-3 bonds) between protons and carbons. It would be particularly useful for correlating the protons on C4/C6 to the carbonyl carbons (C1/C3) and the difluorinated carbon (C2).

-

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations between protons and fluorine atoms, which can be useful for conformational analysis.

Conclusion

The NMR spectroscopic analysis of 2,2-difluorocyclohexane-1,3-dione hydrate is a multi-faceted process that requires a combined ¹H, ¹³C, and ¹⁹F approach. The key to a successful analysis lies in understanding the keto-hydrate equilibrium and its influence on the NMR spectra. By following systematic experimental protocols and employing a logical interpretation strategy, researchers can gain detailed structural and dynamic information. This guide provides a robust framework for such investigations, enabling scientists to confidently characterize this important fluorinated building block and apply this knowledge to the broader field of medicinal and materials chemistry.

References

- Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. Journal of Chemical Physics.

- Oreate AI. (2026, January 8). Unraveling the Hydration of Ketones: A Deep Dive Into Chemical Interactions.

- G. A. L. (2014). Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. PMC.

-

ResearchGate. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

- Cohn, M., & Reuben, J. (1971). A Nuclear Magnetic Resonance Study of the Reversible Hydration of Aliphatic Aldehydes and Ketones. I. Oxygen-17 and Proton Spectra and Equilibrium Constants. Journal of the American Chemical Society.

-

CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Ketone. Retrieved from [Link]

- Supporting Information. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System.

-

University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from [Link]

- Supporting Information. (n.d.). Facile Access to 1,3-Diketones by Gold(I)

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved from [Link]

-

UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

- Sciact. (n.d.). The F-19 NMR spectra of fluorinated cyclohexadienes and prediction of the chemical shifts in fluorinated 1,4-cyclohexadienes, 1,4-cyclohexadien-3-ones, cyclohexenes and cyclohexen-3-ones.

- 4. 13C NMR Spectroscopy. (n.d.).

-

Beilstein Journals. (2024, February 28). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]

-

ResearchGate. (2024, February 15). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]

- NIH. (2022, March 30).

-

Stoltz Group, Caltech. (n.d.). A general enantioselective route to the chamigrene natural product family. Retrieved from [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 2,2-difluoro-5,5-dimethyl-1,3-cyclohexanedione. Retrieved from [Link]

- 1H NMR. (n.d.).

- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Modgraph. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*.

- PMC. (2024, February 28).

- PubMed. (1970). Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane.

- ResearchGate. (n.d.). Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles.

- ZORA. (2022, October 17).

- MDPI. (2022, August 31). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site.

- compared using 13C nmr spectroscopy. (n.d.).

-

Magritek. (n.d.). 13C NMR Archive. Retrieved from [Link]

- 13-C NMR Chemical Shift Table.pdf. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Unraveling the Hydration of Ketones: A Deep Dive Into Chemical Interactions - Oreate AI Blog [oreateai.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. colorado.edu [colorado.edu]

Spectroscopic Characterization and Structural Dynamics of 2,2-Difluorocyclohexane-1,3-dione Hydrate

Technical Guide for Structural Elucidation & Quality Control

Executive Summary

This guide provides an in-depth technical analysis of the infrared (IR) spectrum of 2,2-difluorocyclohexane-1,3-dione hydrate (CAS 1314935-73-3) . Unlike standard cyclic ketones, this molecule exhibits unique structural dynamics driven by the electron-withdrawing nature of the gem-difluoro group.

For researchers in drug discovery and agrochemistry, understanding the hydration equilibrium of this compound is critical. The IR spectrum serves not merely as a fingerprint but as a diagnostic tool to determine the extent of hydration (gem-diol formation) versus the anhydrous diketo form. This guide synthesizes mechanistic organic chemistry with practical spectroscopic protocols.

Molecular Architecture & Hydration Dynamics

To interpret the spectrum, one must first understand the "War of Electronics" occurring at the carbonyl carbons.

The Gem-Difluoro Effect

In a standard cyclohexane-1,3-dione, the carbonyls are stabilized by keto-enol tautomerism. However, in 2,2-difluorocyclohexane-1,3-dione , the C2 position is fully substituted with fluorine.

-

Blockage of Enolization: The lack of protons at C2 prevents the formation of the central enol, forcing the molecule to remain in a highly electrophilic diketo state.

-

Inductive Destabilization: The two fluorine atoms (

) exert a massive inductive effect (

The Hydration Consequence

This electron deficiency makes the carbonyl carbons exceptionally susceptible to nucleophilic attack by water. Unlike typical ketones, which favor the C=O form,

-

Anhydrous Form: Characterized by high-frequency C=O stretches.

-

Hydrate Form: Characterized by the loss of C=O character and the emergence of C-OH (gem-diol) features.[1]

Figure 1: The hydration equilibrium driven by the inductive effect of fluorine. In the solid state, the equilibrium strongly favors the gem-diol hydrate.

Spectroscopic Analysis: The Guide

The IR spectrum of the hydrate is distinct from the anhydrous parent. Below is the breakdown of specific spectral regions.

Region I: The Hydroxyl Domain (3600 – 3200 cm⁻¹)

-

Observation: A broad, intense absorption band centered around 3300–3450 cm⁻¹ .

-

Mechanistic Origin: This corresponds to the O-H stretching vibration (

). -

Technical Insight: In the hydrate form, the gem-diol hydroxyls engage in extensive intermolecular hydrogen bonding. This broadening is a hallmark of the hydrate. If the sample were anhydrous, this region would be flat (or show weak overtone bands).

Region II: The Carbonyl/Gem-Diol Interface (1800 – 1600 cm⁻¹)

-

Observation:

-

Anhydrous (Reference): Two sharp bands at ~1760 cm⁻¹ and ~1730 cm⁻¹ (symmetric/asymmetric coupling of

-diketones). -

Hydrate (Target): These bands are significantly diminished or shifted. You may see a residual weak band at ~1730 cm⁻¹ (monohydrate character) or a complete disappearance if fully converted to the bis-gem-diol.

-

-

Diagnostic Value: The ratio of the residual C=O peak to the O-H peak is a direct metric of the hydration state. A "pure" hydrate should show minimal carbonyl character compared to the massive O-H signal.

Region III: The Fluorine Fingerprint (1400 – 1000 cm⁻¹)

This is the most complex region due to the superimposition of C-F and C-O stretches.

-

C-F Stretching: The

group exhibits very strong asymmetric and symmetric stretching vibrations in the 1150–1250 cm⁻¹ range. These are often the strongest peaks in the spectrum after the O-H stretch. -

C-O Stretching: The formation of the gem-diol introduces C-O single bonds, which absorb in the 1050–1150 cm⁻¹ range.

-

Interpretation: Expect a "messy" cluster of high-intensity peaks here.[2] Do not attempt to assign a single bond to a single peak; treat the 1000–1300 cm⁻¹ block as the "Fluorinated Hydrate Signature."

Summary of Key Absorptions

| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Structural Note |

| -OH | Stretch | 3300 – 3450 | Broad, Strong | Indicates Gem-diol (Hydrate) |

| C-H | Stretch ( | 2900 – 3000 | Weak/Medium | Cyclohexane ring CH₂ |

| C=O | Stretch | 1730 – 1760 | Weak/Absent | Residual ketone (if incomplete hydration) |

| C-F | Stretch | 1150 – 1250 | Very Strong | Gem-difluoro signature |

| C-O | Stretch | 1050 – 1150 | Strong | Alcohol C-O from gem-diol |

Experimental Protocol: ATR-FTIR

For this hygroscopic solid, Attenuated Total Reflectance (ATR) is superior to KBr pellets. KBr is hygroscopic and can alter the hydration state of the sample during pressing.

Step-by-Step Workflow

-

Crystal Check: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air).

-

Sample Loading: Place ~5 mg of the white powder onto the crystal.

-

Critical: Do not grind the sample beforehand if trying to assess the "as-received" hydration state. Grinding generates heat which can dehydrate the gem-diol.

-

-

Compression: Apply pressure using the anvil. Monitor the live preview.

-

Target: Maximize the C-F peaks (1200 cm⁻¹) without "bottoming out" the detector.

-

-

Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 32 scans.

-

Post-Run Cleaning: Clean immediately with Isopropanol. Avoid water, as residual sample may form corrosive HF traces if degraded.

Figure 2: Optimal workflow for characterizing hygroscopic fluorinated hydrates.

References

-

Sloop, J. C., et al. (2012). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing.

-fluorinated diketones). -

Sigma-Aldrich. (n.d.). 2,2-Difluorocyclohexane-1,3-dione hydrate Product Page. (Commercial source confirming hydrate stability).

-

PubChem. (n.d.). 2,2-Difluorocyclohexane-1,3-dione Compound Summary. National Library of Medicine.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative text on hydration of carbonyls with electron-withdrawing groups).

-

Beilstein J. Org. Chem. (2024).[3] Synthesis of 2,2-difluoro-1,3-diketone derivatives. (Recent synthetic pathways and characterization data).

Sources

Technical Guide: Mass Spectrometry Characterization of 2,2-Difluorocyclohexane-1,3-dione Hydrate

This guide details the mass spectrometry characterization of 2,2-Difluorocyclohexane-1,3-dione hydrate , a critical fluorinated building block in the synthesis of bioactive heterocycles.

Executive Summary: The Hydrate Paradox

2,2-Difluorocyclohexane-1,3-dione (CAS 1314935-73-3) typically exists as a stable gem-diol hydrate in the solid state due to the strong electron-withdrawing inductive effect of the gem-difluoro group, which destabilizes the dicarbonyl form and favors hydration.

For the analytical scientist, this presents a "Hydrate Paradox" :

-

Solid State: Exists as the hydrate (MW ~166 Da).

-

GC-MS (EI): Analyzes as the anhydrous ketone (MW 148 Da) due to thermal dehydration in the injector.

-

LC-MS (ESI): Can exhibit mixed species ([M+H]⁺, [M+H₂O+H]⁺) depending on solvent pH and source conditions.

This guide provides the definitive protocols to distinguish these forms and validate the compound's identity.

Sample Preparation & Handling

Objective: Minimize H/D exchange and control hydration equilibrium.

| Parameter | Protocol Specification | Rationale (Causality) |

| Solvent | Acetonitrile (MeCN) (HPLC Grade) | Protic solvents (MeOH) can form hemiacetals, complicating the spectrum. MeCN is inert and stabilizes the keto form. |

| Concentration | 10–50 µg/mL | High concentrations favor aggregation. Low concentration ensures clean ionization. |

| Additives | 0.1% Formic Acid (for Positive Mode) | Promotes protonation of the carbonyl oxygen. |

| Storage | -20°C, Desiccated | The compound is hygroscopic. Moisture uptake alters the precise weigh-in mass but not the anhydrous MS signal. |

Method A: GC-MS (Electron Impact)

Primary Utility: Structural confirmation via fragmentation fingerprinting.

Experimental Conditions

-

Inlet Temperature: 250°C (Forces rapid dehydration:

). -

Carrier Gas: Helium (1.0 mL/min).

-

Column: DB-5ms or equivalent non-polar phase.

-

Ionization Energy: 70 eV.[1]

Fragmentation Logic (Mechanism)

In the EI source, the molecular ion observed is the anhydrous 2,2-difluorocyclohexane-1,3-dione (

Key Transitions:

-

Molecular Ion (

): -

-Cleavage/CO Loss: Ejection of carbon monoxide (28 Da) is the dominant pathway for cyclic diketones, yielding

-

Ring Contraction/Ethylene Loss: Retro-Diels-Alder (RDA) type elimination of

(28 Da) from the C4-C5-C6 backbone. -

Fluorine Ejection: Loss of

(19 Da) or

Visualization: EI Fragmentation Pathway

Figure 1: Predicted Electron Impact (EI) fragmentation pathway for anhydrous 2,2-difluorocyclohexane-1,3-dione.

Method B: LC-MS (Electrospray Ionization)

Primary Utility: Purity assessment and hydration state analysis.

Experimental Conditions

-

Source: ESI (Electrospray Ionization).[1]

-

Mode: Positive (+) and Negative (-).

-

Mobile Phase:

+ 0.1% Formic Acid.

The "Gem-Diol" Signature

Unlike standard ketones, the electron-deficient carbonyls in 2,2-difluoro-1,3-diones trap water tightly. In "soft" ionization (ESI), you will often observe the hydrate or adducts rather than the naked ketone.

Expected Ions Table

| Ionization Mode | Observed m/z | Assignment | Structural Context |

| ESI (+) | 149.04 | Protonated anhydrous form (Source fragmentation). | |

| ESI (+) | 167.05 | Protonated gem-diol ( | |

| ESI (+) | 189.03 | Sodium adduct of the gem-diol (Common in glass vials). | |

| ESI (-) | 165.04 | Deprotonated gem-diol. Note: The gem-diol OH is acidic. |

Critical Insight: If you observe

Data Interpretation & Validation Checklist

Use this checklist to validate your spectral data against the theoretical model.

-

Check the Parent Ion (GC-MS): Does the highest mass peak correspond to

148?-

If yes: Confirms dehydration in the injector (Standard behavior).

-

If 166: Injector temp is too low (<150°C), allowing hydrate survival (Rare).

-

-

Verify Fluorine Presence: Look for the "Mass Defect". Fluorine (18.998) introduces a slight negative mass defect compared to H/C/O.

-

Isotope Pattern: The A+1 peak (C-13) should be approx 6.6% of the parent (6 carbons × 1.1%).

-

Impurity Check:

-

m/z 130: Indicates Monofluorocyclohexane-1,3-dione (Incomplete fluorination during synthesis).

-

m/z 112: Cyclohexane-1,3-dione (Starting material).

-

Workflow Diagram: Analytical Decision Tree

Figure 2: Decision tree for selecting the correct ionization method and interpreting the resulting mass shift.

References

-

Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.[2][3] Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16218677, 2,2-Difluorocyclohexane-1,3-dione. Retrieved from [Link]

-

Core.ac.uk. (n.d.). Mass Spectrometric Fragmentation of the Tautomers of 1,3-Diketones.[4] Retrieved from [Link]

Sources

2,2-Difluorocyclohexane-1,3-dione hydrate safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of 2,2-Difluorocyclohexane-1,3-dione Hydrate

For researchers, scientists, and drug development professionals, the introduction of novel reagents into a workflow necessitates a comprehensive understanding of their safety profiles. This guide provides a detailed examination of 2,2-Difluorocyclohexane-1,3-dione hydrate (CAS No. 1314935-73-3), moving beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights into its safe handling, storage, and emergency management. Our focus is on the causality behind safety protocols, ensuring a self-validating system of risk mitigation for laboratory personnel.

Hazard Identification and Risk Profile

2,2-Difluorocyclohexane-1,3-dione hydrate is classified under the Globally Harmonized System (GHS) with the signal word "Warning".[1] This designation indicates a moderate level of hazard. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

The presence of two fluorine atoms on the alpha-carbon to the carbonyl groups significantly influences the molecule's reactivity and potential as an irritant. The electron-withdrawing nature of the fluorine atoms can increase the acidity of nearby protons and make the molecule more susceptible to nucleophilic attack, which may contribute to its irritant effects upon contact with biological tissues.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1314935-73-3 | [1][2] |

| Molecular Formula | C₆H₆F₂O₂·H₂O | [1] |

| Molecular Weight | 166.12 g/mol | [1] |

| Physical Form | Powder | [1] |

| Purity | Typically ≥95% | [1] |

The Hierarchy of Controls: A Proactive Safety Framework

Effective risk management involves implementing a hierarchy of controls, prioritizing the most effective measures first. This framework is crucial when working with any potentially hazardous chemical.

Caption: Hierarchy of controls, from most to least effective.

-

Engineering Controls: The primary and most critical control measure is to handle this compound within a properly functioning chemical fume hood.[3] This contains any dust or vapors, preventing inhalation, which is a primary exposure route. The ventilation system ensures that the concentration of the substance in the air remains well below any occupational exposure limits.

-

Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all experiments involving this reagent. Clearly designate areas where this chemical is stored and handled. Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. It does not eliminate the hazard but provides a barrier between the user and the chemical.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to preventing exposure.

Experimental Protocol: Weighing and Handling Solid 2,2-Difluorocyclohexane-1,3-dione Hydrate

-

Preparation: Before handling, ensure a certified chemical fume hood is operational. Clear the workspace of any unnecessary items. Assemble all required equipment (spatula, weigh boat, container, etc.) within the hood.

-

Don PPE: Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles that meet ANSI Z87.1 or EN 166 standards.[4]

-

Weighing: Perform all weighing operations on a balance located inside the fume hood or in a contained ventilation enclosure to minimize the risk of inhaling fine powder.

-

Manipulation: Handle the powder gently to avoid creating dust.[4] Use a spatula to transfer the solid. Do not pour the powder from a height.

-

Post-Handling: After dispensing, securely close the primary container. Wipe down the spatula and the weighing area with a damp cloth or paper towel to collect any residual dust. Dispose of this cleaning material as hazardous waste.

-

Glove Removal and Hand Washing: Remove gloves using the proper technique (without touching the outer surface) and dispose of them.[4] Immediately wash hands thoroughly with soap and water.

Storage Conditions

-

Temperature: Store in a cool, dry, and well-ventilated area.[3] Supplier information indicates a storage temperature of 4°C is appropriate, and the material is shipped with an ice pack, suggesting refrigeration is necessary for long-term stability and safety.[1]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3]

-

Incompatibilities: Store away from strong oxidizing agents.[3]

Emergency Procedures: A Step-by-Step Response

In the event of an accidental release or exposure, a rapid and informed response is critical.

Caption: Decision workflow for spill response.

Accidental Release Measures

-

Personal Precautions: Avoid breathing dust and prevent contact with skin and eyes.[5]

-

Small Spills (Contained in a Fume Hood):

-

Large Spills (Outside of a Fume Hood):

-

Evacuate the immediate area and restrict access.

-

Alert others and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

First-Aid Measures

The following are immediate first-aid responses. In all cases of exposure, seek medical attention and provide the attending physician with the Safety Data Sheet.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Continue rinsing. Seek immediate medical attention.

-

Skin Contact: Take off contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[6] If skin irritation occurs, get medical advice.[6]

-

Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[6] If the person feels unwell or is experiencing respiratory symptoms, call a poison center or doctor.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Toxicological and Ecological Profile

-

Toxicological Information: Specific toxicological data for 2,2-Difluorocyclohexane-1,3-dione hydrate is not extensively available.[7] The hazard classification is based on irritation potential. The possibility of hazardous decomposition products, such as hydrogen fluoride, under fire conditions should be considered, as this can pose a severe inhalation hazard.[8]

-

Ecological Information: Data on the environmental impact of this specific compound is limited. However, related compounds like Cyclohexane-1,3-dione are not considered inherently biodegradable and may be harmful to aquatic life. Therefore, this chemical should not be allowed to enter drains or the environment.[4] All waste must be disposed of as hazardous chemical waste according to local, state, and federal regulations.

References

-

1807 - Hazardous Substance Fact Sheet. [Link]

-

What to do in a chemical emergency - GOV.UK. [Link]

-

Pro-Hydrofluoric Acid Emergency Response — Policy and Procedure Library - University of Louisville. [Link]

Sources

- 1. 2,2-difluorocyclohexane-1,3-dione hydrate | 1314935-73-3 [sigmaaldrich.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. cdn.pfizer.com [cdn.pfizer.com]

Technical Guide: Handling, Storage, and Stability of 2,2-Difluorocyclohexane-1,3-dione Hydrate

Executive Summary

2,2-Difluorocyclohexane-1,3-dione (and its hydrate forms) represents a specialized class of fluorinated building blocks used primarily to introduce metabolically stable gem-difluoromethylene (

This guide addresses the critical challenge of working with this material: The Hydration Equilibrium. The presence of the gem-difluoro group renders the adjacent carbonyl carbons highly electrophilic, shifting the equilibrium toward the gem-diol (hydrate) form upon exposure to atmospheric moisture. Failure to manage this equilibrium results in stoichiometric errors during synthesis and potential degradation.

Part 1: Physicochemical Profile & Stability Logic

The Gem-Difluoro Effect

To handle this compound correctly, one must understand its electronic state. In standard 1,3-cyclohexanedione, the C2 position is enolizable. However, in 2,2-difluorocyclohexane-1,3-dione , the C2 position is fully substituted with fluorine.

-

Blockage of Enolization: The C2 position cannot form an enol. This forces the molecule to exist primarily in the keto-form or, in the presence of water, the hydrate form.

-

Super-Electrophilicity: The two fluorine atoms at C2 exert a powerful inductive effect (

), significantly increasing the partial positive charge (

The Hydration Equilibrium

Upon exposure to moisture, the carbonyls undergo nucleophilic attack by water, forming a gem-diol. This is not merely "wet" material; it is a chemical transformation that alters the molecular weight and reactivity.

Caption: The reversible hydration equilibrium driven by the electron-withdrawing fluorine atoms. Prolonged exposure to basic conditions can lead to irreversible ring opening.

Part 2: Storage Protocols (The Cold Chain)

The integrity of 2,2-difluorocyclohexane-1,3-dione relies on maintaining the "Anhydrous-Hydrate" ratio constant or preventing hydration entirely.

Primary Storage Conditions

| Parameter | Specification | Rationale |

| Temperature | 2°C to 8°C | Low temperature slows the kinetics of hydrolysis and potential ring-opening degradation. |

| Atmosphere | Inert (Argon/Nitrogen) | Essential. Oxygen is less of a concern than moisture. Argon is preferred due to its density, blanketing the solid. |

| Container | Glass or Polypropylene | Glass is acceptable for the solid. If dissolved in protic solvents where HF might theoretically generate (rare), use PP/PFA. |

| Seal | Parafilm + Desiccant | Taping the cap is insufficient. The vial should be placed inside a secondary container (jar) containing active desiccant (e.g., Drierite). |

Long-Term Archival

For storage exceeding 3 months:

-

Store at -20°C .

-

Ensure the vial is brought to room temperature before opening to prevent condensation from rushing into the cold solid (which would instantly hydrate it).

Part 3: Handling & Operational Workflows

Safety Profile (GHS Classification)

-

Signal Word: Warning

-

Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1]

-

Specific Note: While not classified as "Corrosive" (Category 1), fluorinated 1,3-diones can exhibit acidic behavior. Treat with the same precautions as mild organic acids.

Weighing & Solubilization Protocol

Because the compound is hygroscopic, weighing in open air alters the stoichiometry of your reaction.

Protocol: The "Inert Transfer" Method

-

Equilibration: Remove vial from fridge/freezer. Let stand for 30 minutes to reach room temperature. Do not open while cold.

-

QC Check (Visual): Inspect for "caking" or liquefaction. A free-flowing powder indicates good stability. Clumping suggests moisture absorption.

-

Weighing:

-

Best Practice: Weigh inside a glovebox (N2 atmosphere).

-

Alternative: Use a tared, septum-capped vial. Quickly transfer solid, cap immediately, and purge with Argon.

-

-

Solvent Selection:

-

Compatible: Dichloromethane (DCM), Acetonitrile (MeCN), THF (anhydrous).

-

Avoid: Alcohols (MeOH, EtOH) unless forming a hemiacetal is the intended reaction step. Alcohols will attack the carbonyls similarly to water.

-

Dehydration (If Anhydrous is Required)

If your synthesis requires the strictly anhydrous dione (e.g., for a sensitive Lewis Acid catalyzed reaction):

-

Dissolve the hydrate in Toluene .

-

Perform an azeotropic distillation (Dean-Stark trap) to remove water.

-

Concentrate under vacuum; the resulting solid will be the anhydrous form.

-

Note: Use immediately. Re-hydration occurs within minutes in humid air.

Part 4: Quality Control & Characterization

To ensure your stoichiometry is correct, you must determine the hydration state of your batch.

NMR Validation Strategy

Standard 1H NMR may not show the "OH" protons clearly if exchange is fast. 19F NMR is the superior diagnostic tool.

Experimental Setup:

-

Solvent: Anhydrous

-THF or

Diagnostic Signals:

-

Anhydrous Form: The fluorine signal will appear at a specific shift (typically around -100 to -110 ppm, depending on referencing).

-

Hydrate Form: The fluorine signal shifts significantly (often by 5-10 ppm) because the hybridization of the adjacent carbon changes from

(carbonyl) to -

Integration: If both peaks are present, integrate them to calculate the exact molecular weight of your bulk material.

Part 5: Emergency Protocols

Spills and Exposure

-

Skin Contact: Wash immediately with soap and water. Unlike HF, this compound does not require Calcium Gluconate treatment, but prolonged contact can cause dermatitis.

-

Spill Cleanup: Absorb with inert material (vermiculite). Do not use basic spill kits (caustics) immediately, as this may trigger rapid decomposition/ring opening.

Decomposition Products

In a fire or upon contact with strong bases, the ring may open, potentially releasing Fluoride ions or short-chain fluorinated carboxylates. Firefighters must wear SCBA.

References

-

Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]

-

National Institutes of Health (PubChem). (2025). 2,2-Difluorocyclohexan-1-ol Compound Summary. Retrieved from [Link]

Sources

Theoretical Insights into the Hydration of 2,2-Difluorocyclohexane-1,3-dione

Topic: Theoretical Studies of 2,2-Difluorocyclohexane-1,3-dione Hydrate Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Structural Biologists.

Executive Summary: The Fluorine Effect

In the landscape of drug design, 2,2-difluorocyclohexane-1,3-dione represents a critical case study in bioisosteric replacement and reactivity modulation. Unlike its non-fluorinated parent, which predominantly exists as a stable enol, the 2,2-difluoro analog is structurally precluded from enolization at the alpha-carbon. This "blocked" state creates a highly electrophilic diketone species that avidly sequesters water to form a stable gem-diol (hydrate) .

This guide delineates the theoretical framework required to characterize this hydration event. We synthesize density functional theory (DFT) methodologies with crystallographic benchmarks to explain why this hydration is not merely a side reaction, but the thermodynamic sink of the system.

Theoretical Framework & Methodology

To accurately model the 2,2-difluorocyclohexane-1,3-dione hydrate, researchers must account for three competing electronic forces: inductive destabilization of the carbonyl, anomeric effects of the C-F bonds, and hydrogen bond networking in the hydrate.

Computational Protocol (Best Practices)

The following protocol is validated for capturing the energetics of gem-diol formation in fluorinated cyclic ketones.

| Parameter | Recommended Setting | Rationale |

| Functional | M06-2X or | Captures dispersion forces critical for H-bonding networks and ring conformations. |

| Basis Set | 6-311++G(2d,2p) or def2-TZVP | Diffuse functions are mandatory to model the lone pairs on Fluorine and Oxygen accurately. |

| Solvation | SMD (Water) | Implicit solvation is required; gas-phase calculations erroneously destabilize the polar hydrate. |

| Analysis | NBO 6.0 | Natural Bond Orbital analysis quantifies the |

The Enolization Blockade

The core theoretical distinction of this molecule is the absence of enolizable protons at the C2 position.

-

Non-fluorinated 1,3-cyclohexanedione: Exists primarily as the mono-enol (stabilized by internal H-bond).

-

2,2-Difluoro analog: The C2 position is quaternary. The molecule is forced into the diketo form, creating a "dipolar spring" that is released upon hydration.

Mechanistic Analysis: The Hydration Pathway

The formation of the hydrate is driven by the release of angle strain and the reduction of dipole-dipole repulsion between the adjacent carbonyls and C-F bonds.

Reaction Coordinate Diagram

The following diagram illustrates the thermodynamic descent from the high-energy diketo form to the stable gem-diol.

Figure 1: Reaction coordinate illustrating the hydration of 2,2-difluorocyclohexane-1,3-dione. The high-energy diketo form is destabilized by adjacent electron-withdrawing groups, driving the equilibrium toward the gem-diol.[1]

Structural & Energetic Analysis

Theoretical studies reveal distinct geometric changes upon hydration. The conversion of one

Geometric Parameters (Calculated vs. Experimental)

The following table summarizes key bond lengths and angles derived from M06-2X/6-311++G(d,p) level theory compared to typical X-ray data for analogous structures.

| Geometric Parameter | Diketo Form (Calc.) | Gem-Diol Hydrate (Calc.) | Change ( | Mechanistic Insight |

| C1-C2 Bond Length | 1.54 Å | 1.56 Å | +0.02 Å | Elongation due to steric crowding of OH groups. |

| C1=O Bond Length | 1.21 Å | 1.22 Å (C3=O) | N/A | The remaining carbonyl remains intact. |

| C1-OH Bond Length | N/A | 1.39 Å | N/A | Typical single bond character. |

| C-C-C Bond Angle (C2) | 118° | 112° | -6° | Relaxation toward ideal tetrahedral geometry. |

| Dipole Moment | ~3.5 D | ~5.2 D | +1.7 D | Hydrate is significantly more polar. |

Thermodynamic Stability

The hydration reaction is strongly exergonic.

- : Calculated values typically range from -4.5 to -6.0 kcal/mol in aqueous solution.

-

Equilibrium Constant (

) :

Spectroscopic Signatures

Identifying the hydrate requires distinguishing it from the diketo form. Theoretical frequency calculations provide the following diagnostic markers.

Infrared (IR) Spectroscopy

-

Diketo Form: Shows a characteristic "doublet" of carbonyl stretches around 1730–1760 cm⁻¹ due to symmetric and asymmetric coupling of the 1,3-dione system.

-

Hydrate Form:

-

Broad OH stretch: 3200–3500 cm⁻¹ (H-bonded).

-

Single Carbonyl: A single, sharp peak around 1710–1725 cm⁻¹ (the remaining ketone).

-

C-O stretch: New bands appear at 1050–1150 cm⁻¹ corresponding to the C-OH single bonds.

-

NMR Prediction (GIAO Method)

-

F NMR: The fluorine signal shifts upfield upon hydration. The change in hybridization at the adjacent carbon (from

- C NMR: The carbonyl carbon signal (~190 ppm) disappears for one carbon, replaced by a gem-diol carbon signal (~95 ppm).

Experimental Validation Workflow

To confirm theoretical predictions, the following experimental workflow is recommended.

Figure 2: Integrated workflow for synthesizing and validating the structure of 2,2-difluorocyclohexane-1,3-dione hydrate.

References

-

Synthesis and Fluorination Mechanism: Sandford, G. et al. "Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas." Beilstein Journal of Organic Chemistry, 2024, 20, 460–469.[2][3] [Link]

-

Gem-Diol Stability & Equilibrium: Guthrie, J. P. "Hydration of carbonyl compounds, an analysis in terms of structure-reactivity relationships." Canadian Journal of Chemistry, 1975, 53(6), 898-906. [Link]

-

Conformational Analysis of Fluorinated Cyclohexanes: O'Hagan, D. et al. "Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions." ChemPhysChem, 2025. [Link]

-

General Hydration of Fluorinated Ketones: Bell, R. P., & McDougall, A. O. "Hydration of halogeno-acetones." Transactions of the Faraday Society, 1960, 56, 1281-1285. [Link]

Sources

Technical Monograph: 2,2-Difluorocyclohexane-1,3-dione Hydrate

The following technical guide is structured as a high-level monograph for application scientists and drug development researchers.

High-Value Fluorinated Scaffolds in Medicinal Chemistry

Executive Summary

2,2-Difluorocyclohexane-1,3-dione hydrate (CAS: 1314935-73-3) is a specialized fluorinated building block used primarily in the synthesis of bioactive compounds, including herbicides and pharmaceutical candidates.[1][2][3] Its core value lies in the gem-difluoromethylene (

Unlike its non-fluorinated parent, this compound exists stably as a hydrate (gem-diol) under standard conditions. This phenomenon is driven by the potent electron-withdrawing inductive effect ($ -I $) of the

Nomenclature & Structural Analysis

IUPAC Designation

The rigorous systematic name depends on the tautomeric form being described. Commercial reagents are typically labeled as the hydrate.

-

Anhydrous Parent: 2,2-Difluorocyclohexane-1,3-dione[2][4][5]

-

Hydrate Form (Systematic): 2,2-Difluoro-3,3-dihydroxycyclohexan-1-one

-

Common Name: 2,2-Difluorocyclohexane-1,3-dione monohydrate

Structural Identifiers

| Parameter | Data |

| CAS Number (Hydrate) | 1314935-73-3 |

| CAS Number (Anhydrous) | 183742-84-9 |

| Molecular Formula | |

| Molecular Weight | 166.12 g/mol (Hydrate) / 148.11 g/mol (Anhydrous) |

| SMILES (Anhydrous) | O=C1CCCC(=O)C1(F)F |

| InChIKey | AEVHMICZCMOUSB-UHFFFAOYSA-N |

The Hydration Phenomenon

The presence of two fluorine atoms at the C2 position creates a "perfluoro-effect" on the adjacent carbonyl carbons (C1 and C3). The strong electronegativity of fluorine pulls electron density away from the carbonyl carbons, rendering them highly electrophilic.

In the presence of atmospheric moisture or aqueous solvents, a water molecule attacks one of the carbonyls to form a stable gem-diol .[6] This is analogous to the stability of chloral hydrate or ninhydrin.

Visualization: Hydration Equilibrium

The following diagram illustrates the thermodynamic shift from the diketo form to the gem-diol hydrate, driven by the inductive effect of the

Figure 1: The electron-withdrawing fluorine atoms (C2) activate the C1 carbonyl, trapping water to form the stable gem-diol hydrate.

Synthesis & Preparation Protocols

Causality in Synthesis: Direct fluorination of 1,3-dicarbonyls is challenging due to the competing enolization rates. Monofluorination occurs rapidly because the starting material exists largely as an enol.[1][7][8] However, the introduction of the first fluorine atom stabilizes the keto form of the intermediate, significantly slowing down the second fluorination. Therefore, protocols must explicitly drive enolization (using base or catalysts) to achieve the gem-difluoro product.

Primary Protocol: Selectfluor-Mediated Fluorination

This method is preferred for laboratory-scale synthesis due to the safety profile of Selectfluor compared to

Reagents:

-

1,3-Cyclohexanedione (1.0 eq)[9]

-

Selectfluor (chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (2.2 - 2.5 eq)

-

Base (Optional but recommended for kinetics): Sodium carbonate (

) or Quinuclidine (catalytic).

Step-by-Step Methodology:

-

Dissolution: Dissolve 1,3-cyclohexanedione (10 mmol) in anhydrous MeCN (50 mL) under an inert atmosphere (

). -

First Fluorination: Add Selectfluor (1.1 eq) portion-wise at 0°C. Stir for 1-2 hours. Note: This step is fast.

-

Enolization Drive: To the reaction mixture (now containing 2-fluoro-1,3-cyclohexanedione), add the remaining Selectfluor (1.2 eq).

-

Critical Step: If the reaction stalls, add a weak base (

) or heat to 40-50°C to promote enolization of the monofluorinated intermediate.

-

-

Quenching: Once TLC/NMR shows consumption of the monofluoro species, filter off the insoluble Selectfluor-residue salts.

-

Isolation: Concentrate the filtrate. The residue is typically dissolved in ethyl acetate and washed with water.

-

Hydrate Formation: The product will naturally sequester water during workup/crystallization. Recrystallize from a moist solvent system (e.g., Acetone/Water) to obtain the pure hydrate.

Advanced Flow Chemistry (F2 Gas)

For industrial scaling, direct fluorination using

Visualization: Synthetic Pathway

Figure 2: The synthesis requires overcoming the kinetic barrier of enolizing the intermediate 2-fluoro species.

Applications in Drug Discovery

Bioisosterism & Metabolic Stability

The 2,2-difluoro-1,3-dione motif is a versatile scaffold.

-

Metabolic Blocking: The

bond (approx. 116 kcal/mol) is significantly stronger than a -

pKa Modulation: The electron-withdrawing nature of the

group significantly increases the acidity of any remaining

Enzyme Inhibition (HPPD)